![molecular formula C24H20Cl2N2O2 B2962921 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one CAS No. 317822-42-7](/img/structure/B2962921.png)
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Amide Formation : Next, react the intermediate 6-methyl-3-(thietan-3-yl)uracil with N-(2,6-dichlorophenyl)-2-chloroacetamide. This step leads to the final product, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. The structure of DMQ has been confirmed through X-ray analysis, NMR, and IR spectroscopy .
Molecular Structure Analysis
DMQ’s molecular structure consists of a quinoxalinone core with various substituents. The 2,6-dichlorophenyl group, the 4-methylbenzoyl moiety, and the thietanyl group contribute to its overall shape and properties. X-ray diffraction analysis reveals the arrangement of atoms within the crystal lattice, providing insights into its three-dimensional structure .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A novel quinoxaline derivative was synthesized, its crystal structure determined by X-ray diffraction, and its potential as an anti-cancer drug explored through docking studies against a human protein. DFT calculations and Hirshfeld surface analysis were performed to understand the molecule's electronic structure and intermolecular interactions, suggesting its utility in pharmaceutical applications (Abad et al., 2021).
Antimicrobial and Mosquito Larvicidal Activity : Research on a series of quinoxaline derivatives demonstrated their synthesis through cyclization processes and revealed their promising antibacterial, antifungal, and mosquito larvicidal activities. These findings highlight the compound's potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Catalytic Applications : The preparation of quinoxaline-based pincer complexes with ruthenium catalysts for ketone reduction was detailed, emphasizing the compound's role in facilitating chemical reactions. This study underscores the versatility of quinoxaline derivatives in catalysis and organic synthesis (Facchetti et al., 2016).
Optical and Electronic Properties
Optical Absorption and Fluorescence : Investigations into methyl derivatives of quinoxaline analogues revealed significant insights into their optical absorption and fluorescence spectra, with potential applications in luminescent and electroluminescent materials. The study also explored the influence of solvent polarity on these properties, contributing to the understanding of quinoxaline derivatives in photophysical research (Danel et al., 2010).
Electron Transport Materials : A series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives incorporating quinoxaline and pyrazine moieties were synthesized. These compounds demonstrated high electron mobilities, making them suitable as electron-transport materials for organic light-emitting devices. This research opens new avenues for the use of quinoxaline derivatives in the development of electronic and optoelectronic devices (Huang et al., 2006).
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-10-12-17(13-11-15)24(30)28-16(2)23(29)27(21-8-3-4-9-22(21)28)14-18-19(25)6-5-7-20(18)26/h3-13,16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDMMBANWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
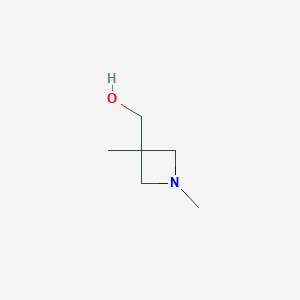


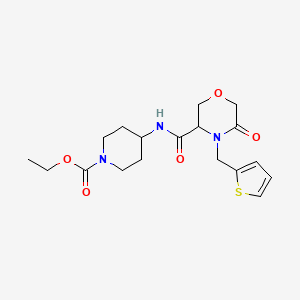

![6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2962848.png)

![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)
![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)
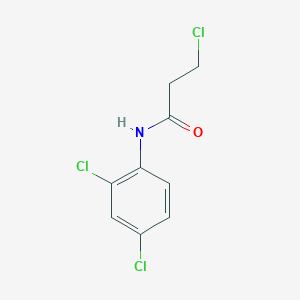
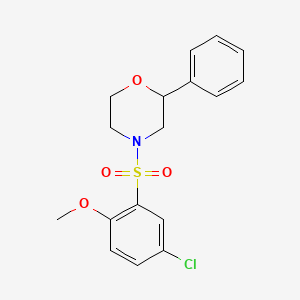
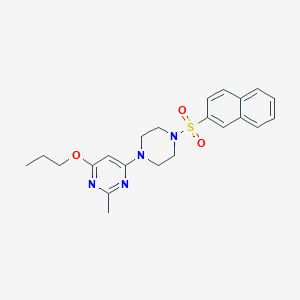
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2962861.png)
